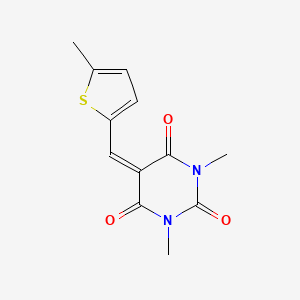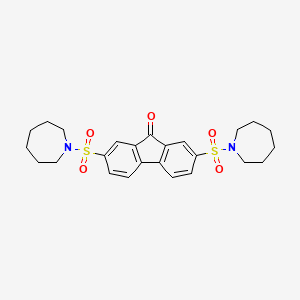![molecular formula C11H16N2OS B11681335 N'-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide](/img/structure/B11681335.png)
N'-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields such as medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide involves several steps. One common method includes the reaction of thiophene-2-carbohydrazide with 4-methylpentan-2-one under specific conditions. The reaction is typically carried out under microwave radiation, which helps in achieving an acceptable yield . The reaction conditions include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electrochemical properties . In biology, this compound has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains . In medicine, it is being explored for its antiproliferative activity against cancer cell lines . Additionally, in the industry, it is used in the development of chemosensors for the detection of metal ions and other analytes .
Mecanismo De Acción
The mechanism of action of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets and pathways. For instance, in its role as an antimicrobial agent, it interacts with bacterial cell membranes, leading to disruption and cell death . In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with specific cellular pathways and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide can be compared with other similar compounds such as N’-[(2E)-4-methylpentan-2-ylidene]-5-bromothiophene-2-carbohydrazide and N’-[(2E)-4-methylpentan-2-ylidene]-3-hydroxybenzoylthiophene-2-carbohydrazide . These compounds share a similar thiophene core but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide lies in its specific structure, which imparts distinct photophysical and biological properties, making it suitable for a variety of research applications.
Propiedades
Fórmula molecular |
C11H16N2OS |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
N-[(E)-4-methylpentan-2-ylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H16N2OS/c1-8(2)7-9(3)12-13-11(14)10-5-4-6-15-10/h4-6,8H,7H2,1-3H3,(H,13,14)/b12-9+ |
Clave InChI |
ATYMOJUDUSFYDN-FMIVXFBMSA-N |
SMILES isomérico |
CC(C)C/C(=N/NC(=O)C1=CC=CS1)/C |
SMILES canónico |
CC(C)CC(=NNC(=O)C1=CC=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Dimethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11681255.png)
![2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol](/img/structure/B11681261.png)
![N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11681269.png)
![2-Phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11681271.png)
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681279.png)
![3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11681283.png)

![3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11681291.png)
![(E)-ethyl 5'-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11681294.png)
![2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11681302.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681312.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11681338.png)

